BenchChemオンラインストアへようこそ!

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (CAS 433700-04-0) is a synthetic small-molecule benzimidazole derivative with the molecular formula C17H18N2O2 and a monoisotopic mass of 282.136828 g/mol. It features an N1-ethyl substitution and a C2-(2-methoxyphenoxy)methyl moiety, distinguishing it from both the unsubstituted 2-(phenoxymethyl)-1H-benzimidazole core scaffold and the para-methoxy positional isomer.

Molecular Formula C17H18N2O2
Molecular Weight 282.343
CAS No. 433700-04-0
Cat. No. B2696539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole
CAS433700-04-0
Molecular FormulaC17H18N2O2
Molecular Weight282.343
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC
InChIInChI=1S/C17H18N2O2/c1-3-19-14-9-5-4-8-13(14)18-17(19)12-21-16-11-7-6-10-15(16)20-2/h4-11H,3,12H2,1-2H3
InChIKeyOBRZBXSLWYFEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (CAS 433700-04-0): Structural Identity and Procurement Baseline


1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (CAS 433700-04-0) is a synthetic small-molecule benzimidazole derivative with the molecular formula C17H18N2O2 and a monoisotopic mass of 282.136828 g/mol [1]. It features an N1-ethyl substitution and a C2-(2-methoxyphenoxy)methyl moiety, distinguishing it from both the unsubstituted 2-(phenoxymethyl)-1H-benzimidazole core scaffold and the para-methoxy positional isomer . The compound has documented NMR and GC-MS spectral signatures available through the Wiley KnowItAll reference database, enabling confident identity verification for research procurement [1]. It belongs to the broader class of 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles, which have been investigated for antimicrobial and antiproliferative activities [2].

Why 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole Cannot Be Replaced by Generic Benzimidazole Analogs


Generic substitution within the phenoxymethyl benzimidazole class is scientifically unsound due to documented structure-activity relationship (SAR) sensitivity at both the N1-alkyl and phenoxy ring positions. In a systematic study of 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles, Reddy et al. demonstrated that both the nature of the N1-alkyl group and the phenoxy ring substituent pattern critically modulate antimicrobial potency, with differential activity observed across E. coli, P. aeruginosa, C. albicans, and M. tuberculosis H37RV even within the same congeneric series [1][2]. The ortho-methoxy substitution on the phenoxy ring of the target compound creates a distinct electronic and steric environment compared to the para-methoxy isomer (1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole), which has an identical molecular formula but a different spatial presentation of the hydrogen-bond-accepting methoxy group . Substituting an N-H or N-methyl analog for the N-ethyl derivative risks altering lipophilicity, membrane permeability, and target binding kinetics—parameters that are not interchangeable without quantitative validation in the specific assay system of interest [1].

Quantitative Differentiation Evidence for 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (CAS 433700-04-0) Against Closest Analogs


Ortho-Methoxy Phenoxy Substitution Confers Distinct Conformational and Electronic Profile vs. Para-Methoxy Isomer

The target compound bears a 2-methoxyphenoxy (ortho-methoxy) substituent at the C2 position, which is a positional isomer of 1-Ethyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole (para-methoxy). Both share the identical molecular formula C17H18N2O2 and molecular weight (282.34 g/mol) [1]. However, the ortho-methoxy group introduces intramolecular steric interactions between the methoxy oxygen and the phenoxymethyl ether linkage, restricting rotational freedom of the aryl ring relative to the para isomer [2]. This conformational constraint can alter the spatial presentation of the hydrogen-bond-accepting methoxy oxygen to biological targets, a critical parameter in benzimidazole SAR where phenoxy substitution position has been shown to influence antimicrobial activity profiles in congeneric series [3]. The spectral signatures of the two isomers are distinguishable by NMR chemical shift differences in the aromatic region arising from the distinct electronic environment of ortho- vs. para-substitution [1].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

N1-Ethyl Substitution Differentiates Lipophilicity and Membrane Interaction from N-Unsubstituted and N-Methyl Benzimidazole Analogs

The target compound contains an N1-ethyl group, which increases lipophilicity (predicted ALogP ~3.18) compared to N-unsubstituted 2-(phenoxymethyl)-1H-benzimidazole analogs . In the systematic study by Reddy et al., the progression from N-H to N-methyl to N-ethyl to N-propyl within the same phenoxymethyl benzimidazole series produced compounds with distinct melting points, Rf values, and chromatographic retention behavior, reflecting the incremental increase in lipophilicity with alkyl chain length [1]. Specifically, the R1X series (N-unsubstituted) and R1X2-R1X4 series (N-methyl through N-propyl) showed progressive increases in Rf values (from 0.81 to 0.95) and decreases in melting point (from 180°C to 140°C), consistent with increased lipophilic character [1]. While exact logP values were not experimentally determined in that study, the chromatographic behavior confirms that N1-alkylation modulates physicochemical properties relevant to membrane partitioning and biological distribution [1][2].

Lipophilicity Membrane Permeability SAR

Verified Spectroscopic Identity Enables Confident Analytical Release and Reproducibility vs. Uncharacterized Analogs

The target compound has authenticated 1H NMR, 13C NMR, and GC-MS spectra deposited in the Wiley KnowItAll reference spectral library, a peer-recognized analytical standard database [1]. This provides an independent, verifiable identity benchmark for lot-release testing and purity confirmation. In contrast, many closely related benzimidazole analogs—including the para-methoxy isomer and various N-alkyl congeners—lack publicly accessible reference spectra in curated spectral databases, increasing the risk of structural misassignment during procurement [2]. The availability of reference-quality NMR data acquired in DMSO-d6 (a standard solvent for biological testing solubility assessment) enables direct comparison of incoming material against an authenticated standard without requiring in-house structural elucidation [1].

Quality Control NMR Spectroscopy Mass Spectrometry

1-Alkyl-2-(substituted phenoxymethyl) Benzimidazole Class Demonstrates Broad-Spectrum Antimycobacterial Activity at Low Microgram Concentrations

In the class-level study by Reddy et al., all synthesized 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles—the structural class to which the target compound belongs—exhibited antitubercular activity against Mycobacterium tuberculosis H37RV at concentrations as low as 1 mcg/mL [1]. This class-wide activity was observed across all tested substitution patterns (R1X1 through R8X4 series, encompassing varied phenoxy substituents including halogen, nitro, and alkyl groups), indicating that the 1-alkyl-2-phenoxymethyl benzimidazole scaffold itself provides a baseline antimycobacterial pharmacophore [1]. While the specific activity of the ortho-methoxy N-ethyl compound was not individually reported in this study, the structural analogy to the tested series supports its inclusion within this active chemotype [1][2].

Antitubercular Antimicrobial Mycobacterium tuberculosis

Dual Antibacterial-Antifungal Spectrum in Phenoxymethyl Benzimidazole Class vs. Narrow-Spectrum Benzimidazole Drugs

The phenoxymethyl benzimidazole class, encompassing the target compound, demonstrates a dual antibacterial-antifungal spectrum not commonly observed in clinically established benzimidazole drugs (e.g., omeprazole, albendazole), which typically target single therapeutic areas [1]. Reddy et al. reported that all tested 2-(substituted phenoxymethyl)-1H-benzimidazoles and 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles exhibited antifungal activity against Candida albicans and antibacterial activity against E. coli and Pseudomonas aeruginosa [1]. This dual activity profile differentiates the phenoxymethyl subclass from 2-arylalkyl benzimidazoles, which were investigated primarily as cytochrome P-450 inhibitors without reported antimicrobial utility [2]. The ortho-methoxy substituent on the target compound may further modulate this activity profile, as the type and position of phenoxy substituents were shown to influence antimicrobial efficacy within the series [1].

Antibacterial Antifungal Candida albicans

Procurement-Driven Application Scenarios for 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole (CAS 433700-04-0)


Structure-Activity Relationship (SAR) Studies on Phenoxymethyl Benzimidazole Antimicrobial Pharmacophores

The target compound serves as a key ortho-methoxy N-ethyl representative within a matrix of positional isomers and N-alkyl homologs for systematic SAR exploration. Based on the class-level antimicrobial activity demonstrated by Reddy et al. [1], researchers can benchmark this compound's potency against the para-methoxy isomer, the N-unsubstituted analog, and the N-methyl variant to deconvolute the contributions of phenoxy substitution position and N-alkyl chain length to antibacterial and antifungal activity. The availability of authenticated NMR and MS reference spectra [2] ensures that each matrix compound can be analytically confirmed before biological testing, reducing inter-experimental variability from misidentified stocks.

Antimycobacterial Hit Expansion Against M. tuberculosis H37RV

Given the class-wide antitubercular activity at 1 mcg/mL reported for 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles [1], this compound is directly applicable as a hit expansion candidate for tuberculosis drug discovery. Its ortho-methoxy substitution distinguishes it from previously tested congeners in the Reddy et al. series, enabling exploration of whether the ortho-methoxy group enhances or diminishes antimycobacterial potency relative to halogen-, nitro-, or alkyl-substituted phenoxy analogs. Procurement of this specific derivative fills a substitution-space gap in the published congeneric series.

CYP450 Inhibition Mechanistic Studies Leveraging Phenoxymethyl Benzimidazole Scaffold

The 2-phenoxymethyl benzimidazole scaffold has documented interactions with cytochrome P-450 mixed-function oxidases, with larger 2-substituents associated with high-affinity type I binding [1]. The target compound, with its ortho-methoxy phenoxymethyl C2 substituent and N1-ethyl group, provides a moderately lipophilic probe (predicted ALogP ~3.18) for investigating structure-binding relationships at CYP450 isoforms. Its spectral authenticity [2] supports reproducible preparation of dosing solutions for microsomal incubation studies, where compound identity errors could lead to misinterpretation of metabolic stability data.

Analytical Method Development and Reference Standard Qualification for Benzimidazole Derivative Libraries

The compound's inclusion in the Wiley KnowItAll spectral library with both NMR and GC-MS data [1] positions it as a readily available reference standard for developing and validating analytical methods (HPLC-UV, LC-MS, GC-MS) intended for benzimidazole derivative characterization. Procurement for this purpose leverages the independently authenticated spectral signature to establish system suitability criteria, retention time markers, and purity thresholds, without the need for costly in-house structural elucidation.

Quote Request

Request a Quote for 1-Ethyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.